

# An In-depth Technical Guide to 5-Thiocyanatothiazol-2-amine: Synthesis and Properties

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## Compound of Interest

Compound Name: 5-Thiocyanatothiazol-2-amine

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This technical guide provides a comprehensive overview of **5-thiocyanatothiazol-2-amine**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical and physical properties, outlines a proposed synthetic route based on established methodologies for analogous compounds, and explores its potential biological activities and mechanisms of action.

## Core Chemical and Physical Properties

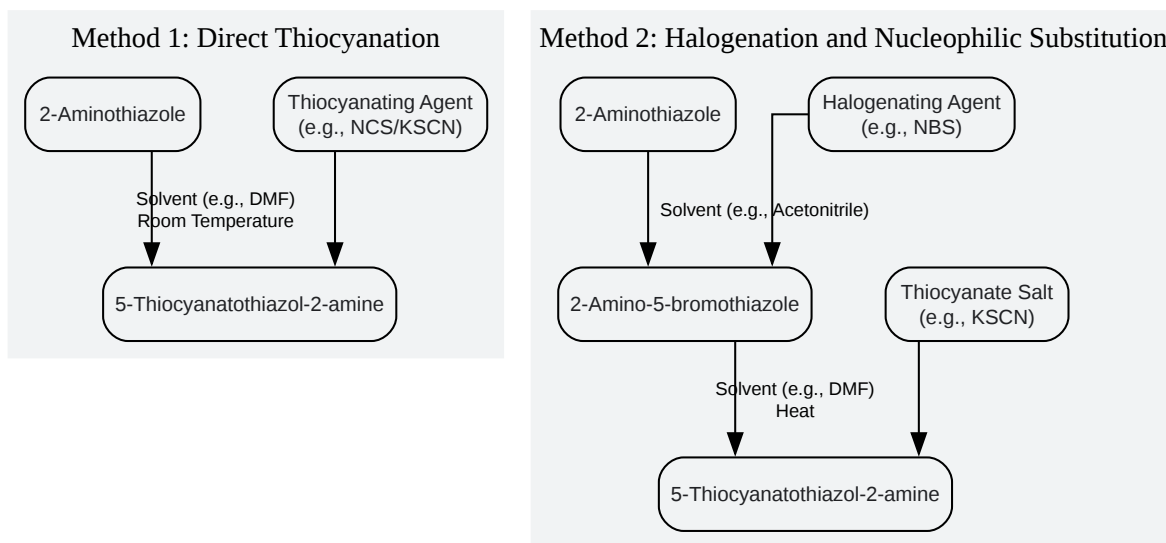
**5-Thiocyanatothiazol-2-amine** is a small molecule featuring a 2-aminothiazole core, a scaffold known for its diverse pharmacological activities. The introduction of a thiocyanate group at the 5-position offers unique chemical reactivity and potential for biological interactions. A summary of its key properties is presented below.

Property	Value	Reference
IUPAC Name	(2-amino-1,3-thiazol-5-yl)thiocyanate	
CAS Number	23056-10-2	
Molecular Formula	C <sub>4</sub> H <sub>3</sub> N <sub>3</sub> S <sub>2</sub>	
Molecular Weight	157.21 g/mol	
Appearance	Solid (predicted)	
Solubility	Predicted to be soluble in organic solvents like DMSO and DMF.	
SMILES	<chem>C1=C(SC(=N1)N)SC#N</chem>	
InChI	InChI=1S/C4H3N3S2/c5-2-8-3-1-7-4(6)9-3/h1H,(H2,6,7)	
InChIKey	HUMARXMRTXDPPK-UHFFFAOYSA-N	

## Synthesis of 5-Thiocyanatothiazol-2-amine: A Proposed Experimental Protocol

While a direct and detailed experimental protocol for the synthesis of **5-thiocyanatothiazol-2-amine** is not readily available in the surveyed literature, a plausible synthetic route can be proposed based on established methods for the functionalization of the 2-aminothiazole ring. The most viable approach involves the direct thiocyanation of 2-aminothiazole at the C5 position. An alternative, two-step method involves the halogenation of the C5 position followed by nucleophilic substitution with a thiocyanate salt.

## Proposed Synthesis Workflow



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Proposed synthetic routes for **5-Thiocyanatothiazol-2-amine**.

## Detailed Experimental Protocol (Proposed Method 1: Direct Thiocyanation)

This protocol is based on analogous thiocyanation reactions of heterocyclic compounds.

Materials:

- 2-Aminothiazole
- N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)
- Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH<sub>4</sub>SCN)
- Dimethylformamide (DMF)
- Ethyl acetate

- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

#### Procedure:

- **Reaction Setup:** To a solution of 2-aminothiazole (1.0 eq) in anhydrous DMF, add potassium thiocyanate (1.5 eq).
- **Addition of Halogenating Agent:** Cool the mixture to 0 °C in an ice bath. Add N-Chlorosuccinimide (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford **5-thiocyanatothiazol-2-amine**.
- **Characterization:** Characterize the final product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry to confirm its structure and purity.

## Biological Activities and Potential Mechanisms of Action

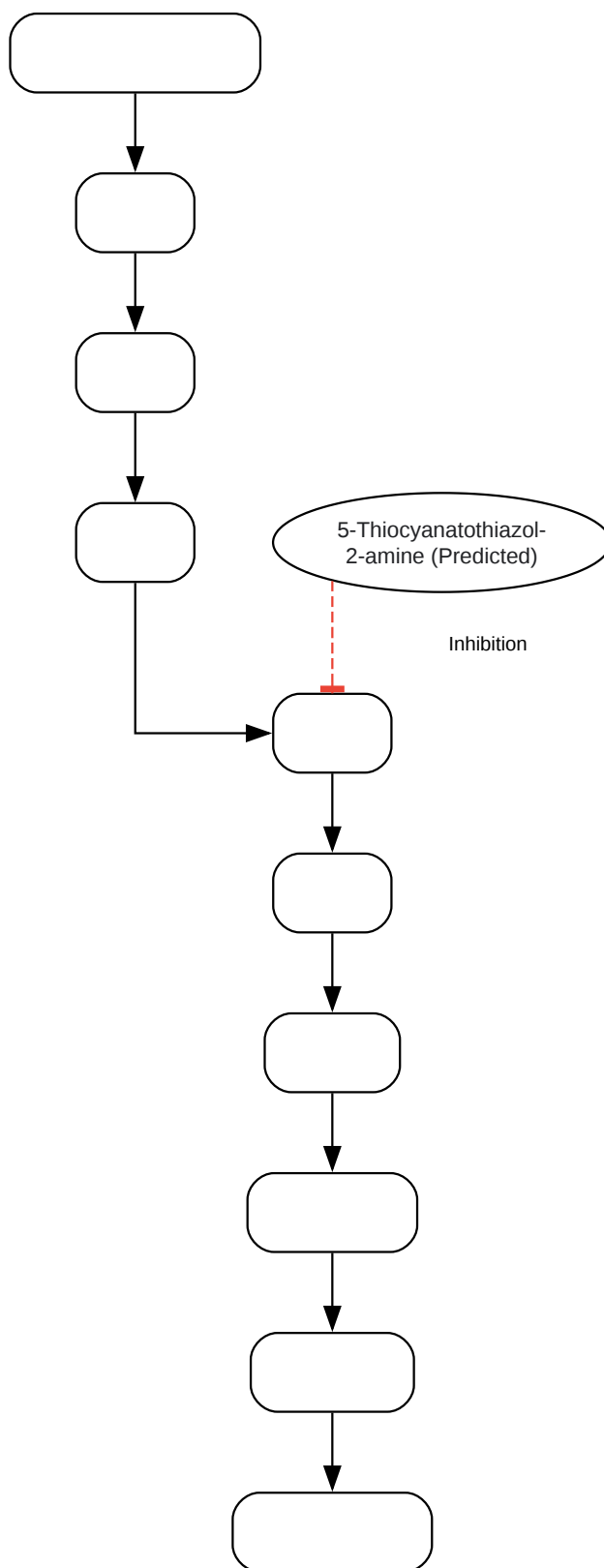
While specific biological data for **5-thiocyanatothiazol-2-amine** is limited, the broader class of 2-aminothiazole derivatives has been extensively studied and shown to possess a wide range of biological activities. These activities are often attributed to the ability of the 2-aminothiazole scaffold to act as a versatile pharmacophore.

#### Known Biological Activities of 2-Aminothiazole Derivatives:

- **Anticancer:** Many 2-aminothiazole derivatives exhibit potent anticancer activity by inhibiting various protein kinases involved in cell proliferation and survival.[\[1\]](#)[\[2\]](#)
- **Antimicrobial:** The 2-aminothiazole nucleus is a key component in several antibacterial and antifungal agents.
- **Anti-inflammatory:** Certain derivatives have demonstrated anti-inflammatory properties.
- **Antitubercular:** A number of 2-aminothiazole compounds have shown promising activity against *Mycobacterium tuberculosis*.[\[2\]](#)[\[3\]](#)

## Potential Signaling Pathway Involvement

Based on the known mechanisms of action of structurally related 2-aminothiazole derivatives, **5-thiocyanatothiazol-2-amine** may exert its biological effects through the inhibition of key signaling pathways implicated in disease. For instance, 2-amino-5-(thioaryl)thiazoles have been identified as potent and selective inhibitors of Interleukin-2-inducible T-cell kinase (Itk), a crucial enzyme in T-cell signaling.



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Predicted inhibition of the Itk signaling pathway.

# Structure-Activity Relationship (SAR)

## Considerations

Structure-activity relationship studies on various 5-substituted 2-aminothiazole derivatives have provided valuable insights into the structural requirements for biological activity.

- Substitution at the 5-position: The nature of the substituent at the 5-position of the thiazole ring significantly influences the biological activity. For instance, in a series of antitubercular agents, modifications at this position were explored to optimize potency.<sup>[2][3]</sup> The introduction of a thiocyanate group, with its unique electronic and steric properties, could lead to novel interactions with biological targets.
- Amine group at the 2-position: The 2-amino group is often a key pharmacophoric feature, participating in hydrogen bonding interactions with target proteins. Acylation or other modifications of this group can modulate activity and selectivity.

## Conclusion

**5-Thiocyanatothiazol-2-amine** represents an intriguing yet underexplored molecule within the broader class of biologically active 2-aminothiazoles. While a definitive, published synthesis protocol is not currently available, this guide proposes a feasible synthetic strategy based on established chemical transformations. The diverse biological activities associated with the 2-aminothiazole scaffold, particularly as kinase inhibitors, suggest that **5-thiocyanatothiazol-2-amine** warrants further investigation for its potential therapeutic applications. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive biological screening to elucidate its specific mechanisms of action and potential as a lead compound in drug discovery programs.

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## References

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